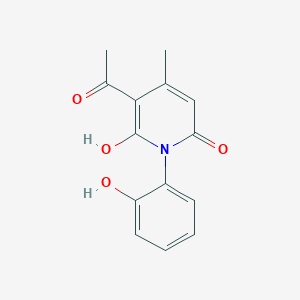
3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine-2,6(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine-2,6(1H,3H)-dione is a complex organic compound with a unique structure that includes both hydroxy and pyridine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine-2,6(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted pyridines and phenols, which undergo condensation reactions under controlled conditions. The reaction conditions usually involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. The purification of the final product is typically carried out using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine-2,6(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine-2,6(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism by which 3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine-2,6(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. The hydroxy and pyridine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, modulating cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine-2,6(1H,3H)-dione can be compared with other pyridine derivatives and hydroxy-substituted aromatic compounds.
- Similar compounds include 3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine and this compound analogs with different substituents on the aromatic ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
89517-85-1 |
|---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
5-acetyl-6-hydroxy-1-(2-hydroxyphenyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C14H13NO4/c1-8-7-12(18)15(14(19)13(8)9(2)16)10-5-3-4-6-11(10)17/h3-7,17,19H,1-2H3 |
InChI Key |
ZQFQXEKYSKXCCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C(=O)C)O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















